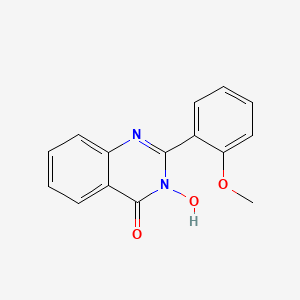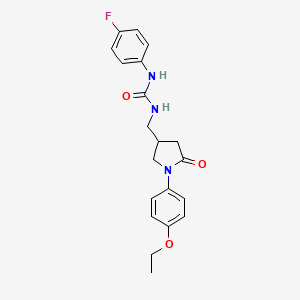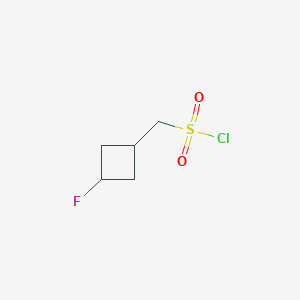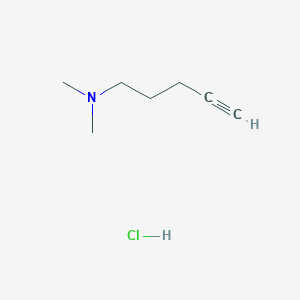![molecular formula C16H16N2O5 B2949781 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide CAS No. 1351632-76-2](/img/structure/B2949781.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N1-(benzo[d][1,3]dioxol-5-yl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common moiety in many bioactive molecules . It also contains a 2,5-dimethylfuran-3-yl group, which is a type of furan, a heterocyclic compound with a five-membered ring containing four carbon atoms and one oxygen atom .
Mecanismo De Acción
Target of Action
The primary targets of this compound are cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The compound interacts with these cells to inhibit their growth and proliferation.
Mode of Action
The compound interacts with its targets by causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells . This means that the compound prevents the cells from dividing and growing, and it also triggers the cells to self-destruct.
Biochemical Pathways
The compound affects the biochemical pathways related to cell division and apoptosis . By causing cell cycle arrest, the compound disrupts the normal process of cell division, preventing the cancer cells from multiplying. By inducing apoptosis, the compound triggers a series of biochemical reactions that lead to the self-destruction of the cancer cells.
Pharmacokinetics
It has been found that the compound obeys lipinski’s rule of five, which suggests that it has good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of growth and proliferation of cancer cells. In studies, the compound has shown potent growth inhibition properties with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . This means that the compound is able to inhibit 50% of the cancer cell growth at these concentrations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. This compound is also relatively inexpensive compared to other compounds used in scientific research. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, this compound has not been extensively studied in human clinical trials, so its safety and efficacy in humans is not yet fully known.
Direcciones Futuras
There are several future directions for research on N1-(benzo[d][1,3]dioxol-5-yl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide. One area of interest is in the development of new drugs based on the structure of this compound. Researchers are exploring the potential of this compound analogs for the treatment of various diseases, including cancer and neurological disorders. Another area of interest is in the study of the molecular mechanisms underlying the effects of this compound. Researchers are working to identify the specific enzymes and signaling pathways that are affected by this compound, which could lead to the development of more targeted therapies. Finally, there is a need for further research on the safety and efficacy of this compound in humans, which could pave the way for its use in clinical settings.
Métodos De Síntesis
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide can be synthesized through a multi-step process that involves the condensation of 3,4-methylenedioxybenzaldehyde and 2,5-dimethylfuran-3-carboxaldehyde followed by the addition of oxalic acid dihydrate. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain a high yield of this compound.
Aplicaciones Científicas De Investigación
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the development of new drugs. This compound has been shown to exhibit potent anti-inflammatory and anti-cancer properties in several preclinical studies. It has also been found to be effective in treating certain neurological disorders.
Propiedades
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(2,5-dimethylfuran-3-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-9-5-11(10(2)23-9)7-17-15(19)16(20)18-12-3-4-13-14(6-12)22-8-21-13/h3-6H,7-8H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKGWJBBZAMLEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2949698.png)
![(E)-ethyl 2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2949699.png)

![(E)-3-(2-methoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile](/img/structure/B2949701.png)



![N1-butyl-N2-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2949710.png)

![N-[2-(2-Methyl-5-phenyl-1,2,4-triazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2949712.png)

![Methyl 2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate](/img/structure/B2949714.png)
![3-(6-Cyclopropylimidazo[2,1-b]thiazol-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)propan-1-one](/img/structure/B2949717.png)
